6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the use of pyridine derivatives and pyrrole derivatives, followed by cyclization reactions facilitated by catalysts or specific reagents .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce hydroxylated or aminated derivatives .
Scientific Research Applications
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different functional groups.
6-hydroxypyridine-3-carboxylic acid: Shares the hydroxyl and carboxylic acid groups but lacks the fused pyrrole ring.
Uniqueness
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-6-7(10-2-4)5(3-9-6)8(12)13/h1-3,9,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNOAQPDCIOAOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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